2-(methylamino)-N-phenethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-15-10-6-5-9-14(15)16(19)18-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLVHIXBWKCXDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384508 |

Source

|

| Record name | 2-(methylamino)-N-phenethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19050-63-6 |

Source

|

| Record name | Glycoamide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19050-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)-N-phenethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylamino)-N-phenethylbenzamide

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built. This guide provides a detailed examination of 2-(methylamino)-N-phenethylbenzamide, a compound of interest within medicinal chemistry. Due to the nascent stage of research into this specific molecule, direct experimental data is limited. Therefore, this document serves a dual purpose: to present available data on structurally analogous compounds and to provide a robust framework of established experimental protocols for the comprehensive characterization of the title compound. This approach ensures that researchers are equipped with both a theoretical foundation and a practical guide for their investigations.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

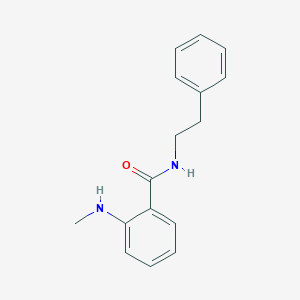

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C16H18N2O |

| Molecular Weight | 254.33 g/mol |

| Canonical SMILES | CNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

| InChI Key | (Predicted) |

Predicted and Analog-Derived Physicochemical Properties

In the absence of direct experimental data for this compound, we can infer likely properties from the closely related analog, N-phenethylbenzamide, and computational models. It is critical to underscore that these are predictions and must be experimentally verified.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value / Analog Data | Significance in Drug Development |

| Melting Point (°C) | ~117-118 (for N-phenethylbenzamide)[1][2] | Purity assessment, solid-state stability, and formulation considerations (e.g., hot-melt extrusion). |

| Boiling Point (°C) | ~439 (Predicted for N-phenethylbenzamide)[1][2] | Relevant for purification by distillation, though less so for solid dosage forms. |

| pKa | Amine: ~4-5 (aromatic amine), Amide: ~14-15[1][2] | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP | ~3.4 (Predicted for a similar structure)[3] | A key indicator of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Predicted to be poorly soluble[2] | Directly impacts bioavailability; a primary hurdle for oral drug delivery. |

Synthesis Pathway

The synthesis of this compound can be approached through established amidation reactions. A common and effective method involves the reaction of a suitable carboxylic acid derivative with an amine. One potential route is the reaction of 2-(methylamino)benzoic acid with phenethylamine.[4] A more common laboratory and industrial synthesis involves the Schotten-Baumann reaction between an acyl chloride and an amine.[2][4]

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and establish a definitive physicochemical profile, a series of standardized experiments are required. The following protocols are presented as a guide for the empirical determination of key parameters.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing the bioavailability of orally administered drugs.[5] Low solubility is a frequent challenge in drug development.[5]

Protocol: Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method, while time-consuming, is considered the "gold standard" for determining thermodynamic solubility due to its reliability for poorly soluble compounds.[6]

-

Preparation: Add an excess amount of this compound to a series of vials containing purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4). The presence of solid material is essential to ensure saturation.[6]

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: It is crucial to ensure that the solute is pure and that the analytical method is reliable and reproducible.[7]

Determination of Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity and is a strong predictor of its ADME properties.[8]

Protocol: Shake-Flask Method for LogP Determination

This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[9]

-

Preparation: Prepare a stock solution of the compound in either water or n-octanol. Add a known volume of this stock solution to a flask containing pre-saturated n-octanol and pre-saturated water.

-

Partitioning: Shake the flask vigorously for a set period to facilitate partitioning, then allow the two phases to separate completely.

-

Sampling: Carefully collect samples from both the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC.[10]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Chemical Stability Assessment

Evaluating the chemical stability of a new drug substance is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[11][12]

Protocol: ICH-Guided Stability Study

This protocol is based on the guidelines from the International Council for Harmonisation (ICH).[11]

-

Sample Preparation: Place accurately weighed samples of this compound into vials suitable for long-term storage.

-

Storage Conditions: Store the samples under various conditions as stipulated by ICH guidelines. For a small molecule, typical long-term storage is 25°C/60% relative humidity, with accelerated conditions at 40°C/75% relative humidity.[13]

-

Time Points: Test the samples at predetermined intervals. For a 12-month study, this would typically be at 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.[11]

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the parent compound (e.g., by HPLC) to determine if its concentration has decreased.

-

Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities or degradation products that have formed.

-

-

Evaluation: The purpose is to establish a re-test period for the drug substance based on the collected data.[11]

Spectroscopic Characterization

While not strictly a physicochemical property, spectroscopic data is vital for structural confirmation and is a key component of a comprehensive characterization package.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons, their chemical environments, and neighboring protons.

-

¹³C NMR: Will identify the number of unique carbon atoms in the molecule. The amide carbonyl carbon typically appears around 165 ppm.[14]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the N-H stretch of the amine and amide, and the C=O stretch of the amide.

Conclusion and Future Directions

The physicochemical profile of this compound, while not yet experimentally defined, can be predicted with a reasonable degree of confidence based on its structural motifs and data from analogous compounds. It is anticipated to be a lipophilic molecule with poor aqueous solubility, characteristics that present both challenges and opportunities in drug development. The immediate and necessary next step is the synthesis of a pure sample of the compound to enable the rigorous experimental validation of these predicted properties. The protocols outlined in this guide provide a clear and robust roadmap for this essential characterization work. A thorough understanding of its solubility, lipophilicity, and stability will be the critical first step in unlocking the therapeutic potential of this promising molecule.

References

-

PubMed. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]

-

ChemBK. N-(2-phenylethyl)benzamide. [Link]

-

PubChem. N-Phenethylbenzamide | C15H15NO | CID 95083. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

- Google Patents. WO2007118963A2 - Substituted n-(phenethyl)

-

European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

ATB-3D. (1S)-2-(Methylamino)-1-phenylethanol | C9H13NO | MD Topology | NMR | X-Ray. [Link]

- Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

-

International Council for Harmonisation (ICH). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubChem. N-methyl-N-(2-phenylethenyl)benzamide | C16H15NO | CID 69821915. [Link]

-

National Institutes of Health (NIH). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Avomeen. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

Sources

- 1. N-Phenethylbenzamide | 3278-14-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. N-methyl-N-(2-phenylethenyl)benzamide | C16H15NO | CID 69821915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. agilent.com [agilent.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]

- 14. rsc.org [rsc.org]

The Emerging Pharmacology of 2-(Methylamino)-N-phenethylbenzamide: A Mechanistic Exploration

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(methylamino)-N-phenethylbenzamide, a novel benzamide derivative. While direct pharmacological data on this specific molecule is nascent, this document synthesizes the available evidence from closely related analogs, namely 2-amino-N-phenethylbenzamides, to construct a scientifically grounded hypothesis of its biological activity. The core of this analysis centers on a dual-pronged mechanism encompassing both spasmolytic and anti-inflammatory effects, primarily mediated through the nitric oxide signaling pathway and modulation of pro-inflammatory cytokines. This guide delves into the intricate molecular interactions, presents detailed experimental protocols for validation, and offers a forward-looking perspective on the therapeutic potential of this chemical scaffold.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide chemical moiety is a cornerstone in medicinal chemistry, featured in a diverse array of approved therapeutics with a broad spectrum of pharmacological activities.[1] From antipsychotics and antiemetics to prokinetics and antiarrhythmics, the versatility of the benzamide scaffold underscores its privileged status in drug design.[1] The phenethylamine substructure is also of significant pharmacological interest, being a key component of many neurotransmitters and psychoactive compounds. The strategic combination of these two pharmacophores in this compound suggests a potential for complex and nuanced biological activity.

While the specific subject of this guide, this compound, is not yet extensively characterized in the public domain, recent investigations into the closely related 2-amino-N-phenethylbenzamides have provided a critical foundation for understanding its likely mechanism of action.[2][3] These studies have positioned this class of compounds as promising agents for the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), exhibiting both spasmolytic and anti-inflammatory properties.[2][3]

This guide will therefore focus on the elucidated mechanism of 2-amino-N-phenethylbenzamides as a surrogate model for the methylated analog, while also considering the broader pharmacological context of related benzamide and phenethylamine derivatives which are known to interact with dopaminergic and serotonergic systems.[4][5]

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of 2-amino-N-phenethylbenzamides, and by extension, likely this compound, is characterized by two distinct yet complementary activities: smooth muscle relaxation and anti-inflammatory effects.

Spasmolytic Effects via the Nitric Oxide Pathway

Recent research has demonstrated that 2-amino-N-phenethylbenzamides induce smooth muscle relaxation, a key therapeutic goal in conditions like IBS.[2][3] This effect is comparable in efficacy to the established antispasmodic mebeverine.[2] However, the underlying mechanism diverges significantly from that of mebeverine, which primarily acts through the blockade of sodium and calcium channels in smooth muscle cells.[6][7]

Instead, 2-amino-N-phenethylbenzamides have been shown to stimulate the expression of neuronal nitric oxide synthase (nNOS) in the myenteric plexus.[2][5] nNOS is a key enzyme responsible for the synthesis of nitric oxide (NO), a potent endogenous vasodilator and smooth muscle relaxant.[8][9] The subsequent increase in NO production leads to the activation of soluble guanylate cyclase in smooth muscle cells, culminating in a signaling cascade that promotes relaxation.[10][11]

This distinction is critical, as it suggests a more targeted and potentially more physiological approach to smooth muscle relaxation compared to direct ion channel blockade. The signaling pathway is visualized in the diagram below.

Caption: Proposed spasmolytic signaling pathway of this compound.

Anti-inflammatory Effects through Cytokine Modulation

In addition to their spasmolytic properties, 2-amino-N-phenethylbenzamides exhibit significant anti-inflammatory activity.[2][3] This is a particularly valuable attribute for the treatment of conditions like IBS, where low-grade inflammation is often a contributing factor.

The primary anti-inflammatory mechanism identified is the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β).[2][5] IL-1β is a potent mediator of inflammation and is found at elevated levels in the intestinal tissue of patients with inflammatory bowel disease.[12][13] By suppressing the expression of IL-1β, 2-amino-N-phenethylbenzamides can help to dampen the inflammatory cascade that contributes to the symptoms of IBS.[2][5]

The interplay between the spasmolytic and anti-inflammatory actions of this compound class is depicted in the following logical diagram.

Caption: Dual-pronged mechanism of action of this compound.

Experimental Protocols for Mechanistic Validation

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the proposed mechanism of action of this compound.

Ex Vivo Assessment of Smooth Muscle Relaxation

This protocol details the use of an isolated organ bath to measure the spasmolytic effect of the test compound on intestinal smooth muscle tissue.[3]

Experimental Workflow:

Caption: Experimental workflow for ex vivo smooth muscle relaxation assay.

Step-by-Step Protocol:

-

Tissue Preparation: Euthanize a male Wistar rat via cervical dislocation and exsanguination. Isolate a segment of the terminal ileum and place it in ice-cold, oxygenated Krebs-Henseleit solution.

-

Mounting: Cut the ileum into 2-3 cm segments and mount them vertically in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.[3]

-

Contraction Induction: Induce a stable submaximal contraction using a contractile agent such as acetylcholine (ACh) or carbachol.

-

Compound Addition: Once a stable contraction plateau is achieved, add the test compound in a cumulative, concentration-dependent manner to the organ bath.

-

Measurement: Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[14][15]

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[14]

-

Heat-Induced Denaturation: Induce protein denaturation by heating the reaction mixtures in a water bath at 70°C for 5 minutes.[14]

-

Cooling: Allow the mixtures to cool to room temperature.

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Quantification of nNOS Expression and Nitric Oxide Synthesis

Immunohistochemistry and the Griess assay can be used to determine the effect of the test compound on nNOS expression and subsequent NO production in the myenteric plexus.[4]

Experimental Workflow:

Caption: Workflow for assessing nNOS expression and nitric oxide synthesis.

Step-by-Step Protocol (Immunohistochemistry for nNOS):

-

Tissue Preparation: Prepare whole-mount preparations of the myenteric plexus from the ileum of treated and control animals.

-

Fixation and Permeabilization: Fix the tissue in 4% paraformaldehyde and permeabilize with Triton X-100.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., containing normal goat serum).

-

Primary Antibody Incubation: Incubate the tissue with a primary antibody specific for nNOS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Imaging: Visualize the stained neurons using confocal microscopy.

-

Quantification: Quantify the number and intensity of nNOS-positive neurons in treated versus control tissues.

Step-by-Step Protocol (Griess Assay for Nitrite):

-

Sample Preparation: Prepare homogenates of intestinal tissue from treated and control animals.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Add the Griess reagent to the tissue homogenates and incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Measurement of Interleukin-1β Expression

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of IL-1β in cell culture supernatants or tissue homogenates.[16]

Step-by-Step Protocol:

-

Coating: Coat the wells of a 96-well microplate with a capture antibody specific for IL-1β.

-

Blocking: Block any unbound sites in the wells to prevent non-specific binding.

-

Sample Addition: Add the samples (cell culture supernatants or tissue homogenates) to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for IL-1β.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB).

-

Measurement: Stop the reaction and measure the absorbance at 450 nm.

-

Quantification: Determine the concentration of IL-1β in the samples by comparison to a standard curve.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table summarizes the expected types of data that would be generated from the aforementioned experimental protocols, based on findings for analogous compounds.

| Parameter | Assay | Expected Outcome for Active Compound |

| Spasmolytic Activity | ||

| EC50 | Ex Vivo Smooth Muscle Relaxation | Low micromolar to nanomolar range |

| % Maximal Relaxation | Ex Vivo Smooth Muscle Relaxation | High efficacy (e.g., >80%) |

| Anti-inflammatory Activity | ||

| IC50 | Albumin Denaturation Assay | Concentration-dependent inhibition |

| IL-1β Concentration | ELISA | Significant reduction compared to control |

| Mechanism-Specific Readouts | ||

| nNOS Expression | Immunohistochemistry | Increased number and/or intensity of positive neurons |

| Nitrite Concentration | Griess Assay | Increased levels in treated tissues |

Concluding Remarks and Future Directions

The available evidence strongly suggests that this compound possesses a compelling dual mechanism of action, combining spasmolytic and anti-inflammatory properties. The proposed pathway, involving the stimulation of nNOS and the inhibition of IL-1β, offers a novel and potentially more targeted therapeutic strategy for functional gastrointestinal disorders compared to existing treatments.

Future research should focus on the direct pharmacological characterization of this compound to confirm the hypotheses presented in this guide. This includes in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and toxicological profiling to assess its drug-like properties. Furthermore, given the known polypharmacology of the benzamide and phenethylamine scaffolds, screening against a broader panel of receptors, including dopamine and serotonin receptors, would provide a more complete understanding of its biological activity and potential off-target effects.

References

-

Tsvetanova, E., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]

-

(PDF) 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024). ResearchGate. [Link]

-

How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? (2025). ResearchGate. [Link]

-

2-Amino- N -Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024). PubMed. [Link]

-

Mach, R. H., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(1), 195-200. [Link]

-

What is the mechanism of Mebeverine Hydrochloride? (2024). Patsnap Synapse. [Link]

-

IL-1β mediates chronic intestinal inflammation by promoting the accumulation of IL-17A secreting innate lymphoid cells and CD4+ Th17 cells. (2015). PubMed Central. [Link]

-

Measurement of immunoreactive interleukin-1 beta from human mononuclear cells: optimization of recovery, intrasubject consistency, and comparison with interleukin-1 alpha and tumor necrosis factor. (1990). PubMed. [Link]

-

N-Phenethylbenzamide | C15H15NO | CID 95083. (n.d.). PubChem. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2018). PubMed Central. [Link]

-

Natural Product-Inspired Dopamine Receptor Ligands. (2024). Journal of Medicinal Chemistry. [Link]

-

Nitric oxide contributes to vascular smooth muscle relaxation in contracting fast-twitch muscles. (2004). American Physiological Society Journal. [Link]

-

Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. (2015). PubMed Central. [Link]

-

Nitric oxide synthase (NOS) expression in the myenteric plexus of streptozotocin-diabetic rats. (1997). PubMed. [Link]

-

Learn IL-1 Beta in 3 minutes | Interleukin-1 beta, IL1B, IL-1F2. (2022). YouTube. [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2017). PubMed Central. [Link]

-

Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. (2014). Chemical Society Reviews. [Link]

-

The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review. (2022). PubMed Central. [Link]

-

IL-1β Causes an Increase in Intestinal Epithelial Tight Junction Permeability. (2003). PubMed Central. [Link]

-

Exploring the role of IL-1β in inflammatory bowel disease pathogenesis. (2024). Frontiers. [Link]

-

Interleukin-1β Secretion Induced by Mucosa-Associated Gut Commensal Bacteria Promotes Intestinal Barrier Repair. (2022). DigitalCommons@TMC. [Link]

-

Nitric oxide induces airway smooth muscle cell relaxation by decreasing the frequency of agonist-induced Ca2+ oscillations. (2007). PubMed Central. [Link]

-

Nitric oxide synthase. (n.d.). Wikipedia. [Link]

-

Mechanism of Smooth Muscle Relaxation | Role of Nitric Oxide | IP3 Pathway. (2017). YouTube. [Link]

-

Impaired expression of nitric oxide synthase in the gastric myenteric plexus of spontaneously diabetic rats. (1997). PubMed. [Link]

-

Distribution of nitric oxide synthase in stomach myenteric plexus of rats. (2004). PubMed Central. [Link]

-

Extrinsic neural control of nitric oxide synthase expression in the myenteric plexus of rat jejunum. (1997). PubMed Central. [Link]

-

Quantitative analysis of enteric neurons containing choline acetyltransferase and nitric oxide synthase immunoreactivities in the submucosal and myenteric plexuses of the porcine colon. (2021). Protocols.io. [Link]

-

Functional imaging of interleukin 1 beta expression in inflammatory process using bioluminescence imaging in transgenic mice. (2008). PubMed Central. [Link]

-

Nitric oxide (NO) induces relaxation in vascular smooth muscle cells... (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide synthase (NOS) expression in the myenteric plexus of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. IL-1β mediates chronic intestinal inflammation by promoting the accumulation of IL-17A secreting innate lymphoid cells and CD4+ Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-1β Causes an Increase in Intestinal Epithelial Tight Junction Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of immunoreactive interleukin-1 beta from human mononuclear cells: optimization of recovery, intrasubject consistency, and comparison with interleukin-1 alpha and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Biological Activity of 2-(Methylamino)-N-phenethylbenzamide

A Senior Application Scientist's Guide to the Preclinical Evaluation of a Novel Benzamide Derivative for Gastrointestinal Disorders

Executive Summary & Rationale

The therapeutic landscape for functional gastrointestinal disorders, such as Irritable Bowel Syndrome (IBS), is continually evolving, driven by the need for agents with improved efficacy and fewer side effects. Benzamide derivatives represent a versatile chemical scaffold with a history of diverse pharmacological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. This guide focuses on 2-(methylamino)-N-phenethylbenzamide , a novel compound structurally related to recently investigated 2-amino-N-phenethylbenzamides, which have shown promise as potential treatments for IBS.[1][2]

Recent studies on the parent amine, 2-amino-N-phenethylbenzamide, have demonstrated significant spasmolytic and anti-inflammatory activities.[1][2][3] These compounds induce smooth muscle relaxation—a key objective in alleviating IBS-related abdominal pain and cramping—and exhibit anti-inflammatory properties by inhibiting pro-inflammatory markers like interleukin-1β (IL-1β) and modulating the nitric oxide (NO) pathway.[1][2][3] Notably, their mechanism appears to be distinct from established drugs, as they do not rely on serotonin or calcium-dependent signaling pathways for their relaxant effects.[2][4]

This technical guide provides a comprehensive framework for the in vitro characterization of this compound (CAS No. 19050-63-6).[5] We will proceed from foundational physicochemical analysis to detailed cellular and molecular assays designed to elucidate its mechanism of action as a potential therapeutic agent for IBS. The methodologies described herein are designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

| Compound Profile | |

| Chemical Name | This compound |

| CAS Number | 19050-63-6[5] |

| Molecular Formula | C16H18N2O[5] |

| Molecular Weight | 254.33 g/mol [6] |

| Predicted Boiling Point | 467.3±38.0 °C[6] |

| SMILES | CNc1ccccc1C(=O)NCCc1ccccc1[5] |

Proposed In Vitro Evaluation Workflow

The logical progression of experiments is crucial for building a coherent pharmacological profile. The workflow begins with broad, functional assessments of spasmolytic and anti-inflammatory activity, followed by more specific mechanistic assays to identify the molecular targets and pathways involved.

Figure 2: Proposed dual mechanism of action for this compound in the gut.

Protocol: IL-1β and NO Production in Cell Culture

-

Cell Culture: Use appropriate cell lines, such as RAW 264.7 macrophages for inflammation or primary enteric neuron cultures for nNOS activity.

-

Stimulation: For IL-1β, prime cells with lipopolysaccharide (LPS, 1 µg/mL) for 4 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 18-24 hours.

-

Quantification:

-

IL-1β: Collect the cell supernatant and quantify IL-1β levels using a commercially available ELISA kit.

-

Nitric Oxide: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.

-

nNOS Expression: Lyse the cells and measure nNOS protein levels via Western Blotting or immunofluorescence.

-

-

Controls & Validation:

-

Positive Controls: Dexamethasone (for IL-1β inhibition); L-arginine (substrate for NO production).

-

Negative Control: Vehicle (DMSO).

-

Cell Viability: Concurrently run a cell viability assay (e.g., MTT or LDH) to ensure observed effects are not due to cytotoxicity.

-

Summary of Expected Data & Interpretation

The successful execution of these experiments will yield a quantitative profile of the compound's biological activity.

| Assay | Key Parameter | Interpretation of a Favorable Result |

| Ex Vivo Spasmolysis | EC50 (nM or µM) | Low EC50 value, comparable or superior to mebeverine, indicating potent smooth muscle relaxant activity. |

| Albumin Denaturation | IC50 (µg/mL) | Low IC50 value, comparable or superior to diclofenac, suggesting significant anti-inflammatory potential. |

| IL-1β ELISA | IC50 (nM or µM) | Potent, dose-dependent inhibition of LPS-induced IL-1β release without affecting cell viability. |

| Griess Assay / nNOS WB | % Increase over Basal | Dose-dependent increase in nitric oxide production and/or nNOS protein expression. |

| Cytotoxicity Assay | CC50 (µM) | High CC50 value, indicating a wide therapeutic window (Selectivity Index = CC50 / EC50). |

Conclusion & Future Directions

This guide outlines a robust, multi-tiered strategy for the initial in vitro characterization of this compound. The proposed workflow is designed to confirm the spasmolytic and anti-inflammatory activities suggested by its parent scaffold and to elucidate the underlying molecular mechanisms.

A positive outcome from these studies—specifically, potent spasmolytic activity driven by nNOS stimulation and coupled with significant anti-inflammatory effects—would establish this compound as a strong candidate for further preclinical development. Subsequent investigations should include broader receptor profiling to rule out off-target effects (e.g., at sigma or opioid receptors, which are known targets for some benzamides) and in vivo studies in models of visceral hypersensitivity and colitis to confirm its therapeutic potential for IBS. [7][8][9][10]

References

- G. G. G. Georgiev, A. G., Peikov, P. T., & T. T. T. (2024).

-

National Center for Biotechnology Information. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PubMed. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-METHYLAMINO-N-PHENETHYL-BENZAMIDE(CAS# 19050-63-6). Retrieved from [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

-

MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-N-(2-phenylethenyl)benzamide. PubChem. Retrieved from [Link]

-

MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]

-

ChemBK. (n.d.). Benzamide, N-(2-phenylethyl)-. Retrieved from [Link]

-

MDPI. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-)-methyl-)-pentanamido-)-3-methyl Butanoic Acid Derivatives. PubMed Central. Retrieved from [Link]

-

CyberLeninka. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenethylbenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. PubMed. Retrieved from [Link]

-

ChemBK. (n.d.). N-(2-phenylethyl)benzamide. Retrieved from [Link]

-

David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). N-phenethylbenzamide (C15H15NO). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. 19050-63-6 CAS MSDS (2-METHYLAMINO-N-PHENETHYL-BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 2-(methylamino)-N-phenethylbenzamide: An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive exploration of potential therapeutic targets for the novel compound 2-(methylamino)-N-phenethylbenzamide. Based on structural-activity relationship (SAR) analysis of its core moieties—a substituted benzamide and an N-phenethyl group—we hypothesize that its primary pharmacological activity is likely mediated through interaction with dopamine receptors, particularly the D2 and D3 subtypes. This document outlines the scientific rationale for this hypothesis and presents a detailed, multi-stage research framework for validating these targets. The protocols described herein are designed to be self-validating, progressing from initial in-silico and in-vitro binding assays to more complex cell-based functional assays and pathway analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel CNS-active compounds.

Introduction and Scientific Rationale

The chemical structure of this compound incorporates key pharmacophoric features suggestive of activity within the central nervous system (CNS). The N-phenethylbenzamide scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs). Specifically, the presence of the N-phenethyl moiety is common in ligands targeting aminergic receptors, while the substituted benzamide group is a hallmark of numerous dopamine receptor antagonists.

For instance, drugs like amisulpride and sulpiride are substituted benzamides that exhibit high affinity for dopamine D2 and D3 receptors, forming the basis of their antipsychotic activity. The phenethylamine substructure is famously the backbone of dopamine itself, as well as a vast array of neurologically active compounds. The combination of these two fragments in a single molecule strongly suggests that this compound is a prime candidate for investigation as a modulator of dopaminergic signaling.

Therefore, this guide will focus on the following primary and secondary hypothesized targets:

-

Primary Hypothesized Targets: Dopamine Receptor D2 (D2R) and Dopamine Receptor D3 (D3R)

-

Secondary Exploratory Targets: Other monoamine receptors (e.g., Serotonin receptors) and transporters (e.g., DAT, SERT) due to the phenethylamine moiety.

The following sections will detail the experimental workflows required to systematically investigate and validate these potential interactions.

Experimental Workflow for Target Validation

The validation process is structured to move from broad, initial screening to specific, functional characterization. This ensures a logical and cost-effective progression, where each step informs the next.

Figure 1: High-level experimental workflow for target validation of this compound.

Phase 1: Initial Binding Characterization

The primary goal of this phase is to determine if this compound physically binds to the hypothesized dopamine receptors and to quantify the affinity of this interaction.

In-Silico Molecular Docking

Before committing to wet-lab experiments, computational docking can provide valuable predictive insights into the binding mode and affinity of the compound.

Protocol:

-

Receptor Preparation: Obtain crystal structures of human D2R (e.g., PDB ID: 6CM4) and D3R (e.g., PDB ID: 3PBL) from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling suite (e.g., Schrödinger Maestro, MOE).

-

Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., OPLS3e).

-

Docking Simulation: Define the binding site based on the co-crystallized ligand in the PDB structure (e.g., risperidone for 6CM4). Perform docking simulations using a program like Glide or AutoDock Vina.

-

Analysis: Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) with key residues in the binding pocket. Calculate the estimated binding energy (docking score). A strong negative score suggests a favorable binding interaction.

Radioligand Binding Assays

This is the gold-standard method for quantifying the affinity of a test compound for a receptor. The experiment measures the ability of this compound to displace a known high-affinity radioligand from the D2 and D3 receptors.

Protocol:

-

Materials:

-

Cell membranes expressing human D2R or D3R (commercially available).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride for D2R; [³H]-7-OH-DPAT for D3R.

-

Non-specific binding control: Haloperidol (for D2R) or Eticlopride (for D3R).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific control ligand.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester. The filter traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter (counts per minute, CPM).

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Expected Data Output from Binding Assays

| Target Receptor | Test Compound Ki (nM) | Control Compound Ki (nM) |

| Dopamine D2R | Experimental Value | e.g., Haloperidol ~1-2 nM |

| Dopamine D3R | Experimental Value | e.g., Eticlopride ~0.5-1 nM |

Phase 2: Functional Activity Profiling

Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a biased agonist (selectively activating certain downstream pathways)?

cAMP Accumulation Assay

D2 and D3 receptors are Gi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels to determine functional activity.

Figure 2: Simplified diagram of the Gi-coupled D2/D3 receptor signaling pathway leading to cAMP inhibition.

Protocol:

-

Cell Line: Use a stable cell line expressing the human D2R or D3R (e.g., CHO-K1 or HEK293 cells).

-

Procedure (Antagonist Mode):

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 15-30 minutes.

-

Add a known D2/D3 agonist (e.g., Quinpirole) at its EC₅₀ concentration to all wells (except the basal control). This stimulates the receptor and causes a drop in cAMP.

-

Add Forskolin to all wells to stimulate adenylyl cyclase and raise the basal cAMP level, creating a measurable window for inhibition.

-

Incubate for 30 minutes.

-

Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

An antagonist will reverse the agonist-induced drop in cAMP, resulting in a dose-dependent increase in the signal.

-

Calculate the IC₅₀ from the resulting curve, which represents the functional potency of the antagonist.

-

If testing for agonist activity, omit the addition of the reference agonist (Quinpirole). An agonist will cause a dose-dependent decrease in cAMP levels.

-

β-Arrestin Recruitment Assay

GPCR activation can also trigger a secondary signaling pathway through the recruitment of β-arrestin proteins. Some ligands show "biased agonism," preferentially activating one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin). This has significant implications for therapeutic profiles.

Protocol:

-

Assay Principle: Use a cell line co-expressing the receptor of interest (e.g., D2R) fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® assay). Upon receptor activation and β-arrestin recruitment, the fragments combine to form an active enzyme, generating a chemiluminescent signal.

-

Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Add serial dilutions of this compound.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the chemiluminescent signal.

-

-

Data Analysis:

-

Plot the signal against the log concentration of the compound to generate a dose-response curve.

-

Calculate the EC₅₀ (for agonism) or IC₅₀ (for antagonism, if co-incubated with a reference agonist).

-

Compare the potency and efficacy in this assay to the cAMP assay to calculate a "bias factor," which quantifies any preference for the G-protein versus β-arrestin pathway.

-

Phase 3: Downstream Cellular and Pathway Analysis

This final phase aims to confirm that the receptor engagement observed in engineered cell lines translates to the modulation of relevant downstream signaling pathways in more physiologically relevant cell models.

Western Blot for Downstream Signaling Markers

Activation of D2/D3 receptors can modulate pathways like MAPK/ERK and Akt. Antagonizing these receptors would be expected to reverse agonist-induced changes in the phosphorylation status of key proteins in these cascades.

Protocol:

-

Cell Model: Use a neuronal cell line endogenously expressing dopamine receptors (e.g., PC12 cells, SH-SY5Y cells).

-

Treatment:

-

Serum-starve the cells to reduce basal signaling.

-

Pre-treat with this compound for 30 minutes.

-

Stimulate with a D2/D3 agonist (e.g., Quinpirole) for 5-10 minutes.

-

Include controls: vehicle only, agonist only.

-

-

Lysate Preparation: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

-

Use a loading control like GAPDH or β-actin to ensure equal loading.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

-

Analysis: Quantify band intensities using densitometry. An effective antagonist should reduce the agonist-induced increase in p-ERK or p-Akt levels.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to identifying and validating the therapeutic targets of this compound. The proposed workflow, centered on the high-probability dopamine D2 and D3 receptors, provides a robust framework for characterizing its pharmacological profile. Positive results from these assays would provide strong evidence for its potential as a novel antipsychotic, antidepressant, or treatment for substance use disorders.

Future work should expand upon these findings to include:

-

Selectivity Profiling: Screening against a broader panel of GPCRs and transporters to determine selectivity.

-

In-vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

In-vivo Efficacy Models: Testing the compound in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion) or depression (e.g., forced swim test).

By following this structured and rigorous pathway, research and development teams can efficiently elucidate the mechanism of action of this compound and build a strong foundation for its further preclinical and clinical development.

References

-

Title: Crystal structure of the human D2 dopamine receptor in complex with the antipsychotic drug risperidone. Source: PDB ID: 6CM4, Wang, S., et al. (2018). Nature, 555(7695), 269–273. URL: [Link]

-

Title: Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Source: PDB ID: 3PBL, Chien, E. Y., et al. (2010). Science, 330(6007), 1091–1095. URL: [Link]

-

Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Leff, P., & Dougall, I. G. (1993). Trends in Pharmacological Sciences, 14(4), 110-112. URL: [Link]

-

Title: PathHunter® β-Arrestin Assays. Source: Eurofins DiscoverX. URL: [Link]

-

Title: Dopamine D2 and D3 Receptors in Schizophrenia: A Clinical and Imaging Perspective. Source: Tziortzi, A., et al. (2011). The International Journal of Neuropsychopharmacology, 14(1), 115–129. URL: [Link]

A Comprehensive Spectroscopic and Mass Spectrometric Guide to 2-(methylamino)-N-phenethylbenzamide

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-(methylamino)-N-phenethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unequivocal structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established analytical chemistry principles and supported by data from analogous structures.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This compound, a substituted benzamide, belongs to a class of compounds with recognized biological potential. For instance, related 2-amino-N-phenethylbenzamides have been investigated for the treatment of Irritable Bowel Syndrome (IBS)[1]. Therefore, a robust and validated analytical dossier is paramount.

This guide will deconstruct the anticipated spectroscopic and spectrometric signatures of this compound. We will explore the causality behind the expected spectral features, providing a self-validating framework for researchers to confirm the synthesis and purity of this target molecule.

Molecular Structure and Atom Numbering

A clear and systematic numbering of the atoms is essential for unambiguous spectral assignment. The structure of this compound is presented below, with protons and carbons numbered for subsequent discussion.

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Underpinnings & Experimental Causality

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (like C=O) deshield protons, shifting them downfield (higher δ), while electron-donating groups (like -NHCH₃) shield them, causing an upfield shift (lower δ). The multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and is governed by the n+1 rule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is based on the analysis of structurally similar compounds, including N-phenethylbenzamide[2], methyl 2-(methylamino)benzoate[3], and 2-phenylethylamine[4]. The electron-donating methylamino group at the C2 position will influence the chemical shifts of the aromatic protons on the benzamide ring, while the rest of the molecule is expected to exhibit shifts similar to N-phenethylbenzamide.

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.8-7.9 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho to the electron-withdrawing amide and meta to the electron-donating amino group. |

| H-4 | ~7.2-7.4 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | Influenced by both ortho and meta substituents. |

| H-12, H-16 | ~7.2-7.3 | Multiplet (m) | - | Protons on the phenethyl phenyl ring. |

| H-13, H-15 | ~7.2-7.3 | Multiplet (m) | - | Protons on the phenethyl phenyl ring. |

| H-14 | ~7.1-7.2 | Multiplet (m) | - | Protons on the phenethyl phenyl ring. |

| H-5 | ~6.6-6.7 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 | Ortho to the electron-donating amino group. |

| H-3 | ~6.5-6.6 | Triplet (t) | J ≈ 8.0 | Ortho to the electron-donating amino group. |

| N⁸-H (Amide) | ~6.3-6.5 | Broad triplet (br t) | J ≈ 5.5 | Amide proton, exchangeable with D₂O. Broad due to quadrupolar coupling and exchange. |

| N-H (Amino) | ~4.8-5.2 | Broad singlet (br s) | - | Amino proton, exchangeable with D₂O. Position is concentration and solvent dependent. |

| C⁹-H₂ | ~3.6-3.7 | Quartet (q) or Triplet of doublets (td) | J ≈ 7.0, 5.5 | Methylene group adjacent to the amide nitrogen. |

| C¹⁰-H₂ | ~2.9-3.0 | Triplet (t) | J ≈ 7.0 | Methylene group adjacent to the phenyl ring. |

| N-CH₃ | ~2.8-2.9 | Singlet (s) | - | Methyl group on the nitrogen. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Underpinnings & Experimental Causality

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons in electron-poor environments (e.g., carbonyls) are deshielded and appear downfield, while those in electron-rich environments are shielded and appear upfield.

Predicted ¹³C NMR Spectrum

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C⁷ (C=O) | ~168-170 | Amide carbonyl carbon, highly deshielded. |

| C² | ~150-152 | Aromatic carbon attached to the nitrogen, deshielded. |

| C¹¹ | ~139-140 | Quaternary carbon of the phenethyl phenyl ring. |

| C⁴ | ~132-133 | Aromatic CH carbon. |

| C⁶ | ~128-129 | Aromatic CH carbon. |

| C¹², C¹³, C¹⁵, C¹⁶ | ~128-129 | Aromatic CH carbons of the phenethyl phenyl ring. |

| C¹⁴ | ~126-127 | Aromatic CH carbon of the phenethyl phenyl ring. |

| C¹ | ~117-118 | Quaternary aromatic carbon. |

| C⁵ | ~115-116 | Aromatic CH carbon, shielded by the amino group. |

| C³ | ~110-111 | Aromatic CH carbon, shielded by the amino group. |

| C⁹ | ~41-42 | Methylene carbon adjacent to the amide nitrogen. |

| C¹⁰ | ~36-37 | Methylene carbon adjacent to the phenyl ring. |

| N-CH₃ | ~30-31 | Methyl carbon attached to nitrogen. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz (for a ¹³C frequency of ~100 MHz) or higher field NMR spectrometer.[5]

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Theoretical Underpinnings & Experimental Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule, providing structural information. Fragmentation typically occurs at the weakest bonds and leads to the formation of stable carbocations or radical cations.[6]

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₆H₁₈N₂O, with a monoisotopic mass of approximately 254.14 g/mol .

Key Predicted Fragments:

-

Molecular Ion (M⁺˙): m/z = 254.

-

Acylium Ion: m/z = 134. Formed by cleavage of the amide C-N bond, a common fragmentation for amides. This corresponds to the [C₈H₈NO]⁺ fragment.

-

Tropylium Ion: m/z = 91. A classic fragment for compounds containing a benzyl moiety, formed by cleavage of the C⁹-C¹⁰ bond followed by rearrangement.

-

Phenylethylamine Fragment: m/z = 120. Resulting from cleavage of the amide C-N bond with hydrogen transfer.

-

Base Peak: The most intense peak is likely to be either the acylium ion (m/z 134) or the tropylium ion (m/z 91).

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Experimental Protocol: Mass Spectrometry Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV (standard).

-

Mass Range: m/z 40-500.

-

Scan Speed: Dependent on the instrument, typically 1-2 scans/second.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Plausible Synthetic Pathway

The synthesis of the title compound can be logically approached by adapting known procedures for N-phenethylbenzamide formation[7]. A common and effective method is the Schotten-Baumann reaction, involving the acylation of an amine.

Caption: Proposed synthetic scheme for this compound.

Conclusion

This guide provides a comprehensive, technically grounded framework for the characterization of this compound using NMR and mass spectrometry. By understanding the predicted spectral and fragmentation data, researchers can confidently verify the identity, structure, and purity of their synthesized material. The protocols and interpretations detailed herein are designed to uphold the highest standards of scientific integrity, ensuring that subsequent biological or chemical studies are based on a well-characterized molecular entity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Material. Retrieved from [Link].

-

Mass Spectrometry Solutions (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link].

- Google Patents (n.d.). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.

-

Human Metabolome Database (n.d.). Showing metabocard for 2-(Methylamino)benzoic acid (HMDB0032609). Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Contents. Retrieved from [Link].

-

Vasileva, D., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. Retrieved from [Link].

-

Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. Retrieved from [Link].

Sources

- 1. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Phenethylbenzamide | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR [m.chemicalbook.com]

- 4. 2-PhenylethylaMine(64-04-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structural Analogs of 2-(Methylamino)-N-phenethylbenzamide: Synthesis, Biological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(methylamino)-N-phenethylbenzamide scaffold represents a versatile chemotype with demonstrated potential across a spectrum of therapeutic areas, including inflammatory conditions and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs of this core molecule. We delve into detailed synthetic methodologies, including amide bond formation and N-alkylation strategies, and present established protocols for in vitro and in vivo characterization. Through a critical analysis of the existing literature, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of this compound analogs and accelerate the discovery of novel therapeutic agents.

Introduction: The this compound Core

The this compound structure combines key pharmacophoric elements: a substituted benzamide moiety and a phenethylamine tail. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. Benzamide derivatives, as a class, are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The phenethylamine substructure is a well-known motif in neuropharmacology, interacting with a variety of receptors in the central nervous system (CNS). The strategic placement of the methylamino group at the ortho position of the benzamide ring introduces a critical vector for modulating target engagement and metabolic stability.

Recent investigations into related 2-aminobenzamide structures have highlighted their potential as inhibitors of histone deacetylases (HDACs) and as agents for treating irritable bowel syndrome (IBS), showcasing both anti-inflammatory and spasmolytic activities.[3][4] This guide will explore the synthesis of analogs of the core this compound scaffold, detail methods for their biological evaluation, and dissect the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Analog Generation

The synthesis of a diverse library of this compound analogs hinges on robust and flexible synthetic routes. The primary disconnection for retrosynthetic analysis is the amide bond, allowing for the coupling of a variety of substituted benzoic acids and phenethylamines.

Amide Bond Formation

The formation of the N-phenethylbenzamide core is typically achieved through the coupling of a 2-(methylamino)benzoic acid derivative with a phenethylamine derivative.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This is a widely used method for amide bond formation due to its mild reaction conditions and broad functional group tolerance.[5]

-

Acid Activation: Dissolve the 2-(methylamino)benzoic acid derivative (1.0 eq.) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

-

Carbodiimide Addition: Cool the solution to 0 °C and add a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq.) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.

-

Amine Addition: Add the desired phenethylamine derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6]

Causality Behind Experimental Choices: The use of HOBt as an additive minimizes racemization, a common side effect with carbodiimide reagents.[5] The choice between DCC and EDC depends on the solubility of the urea byproduct; dicyclohexylurea is largely insoluble and can be removed by filtration, while the byproduct of EDC is water-soluble, facilitating its removal during aqueous work-up.[5]

dot

Caption: Carbodiimide-mediated amide coupling workflow.

N-Alkylation Strategies

To introduce the methyl group onto the 2-amino functionality, N-alkylation can be performed either on the 2-aminobenzoic acid precursor or on the final 2-amino-N-phenethylbenzamide product.

Protocol 2: Reductive Amination

This method is suitable for the methylation of a primary amine.

-

Imine Formation: Dissolve the 2-aminobenzamide derivative (1.0 eq.) in a suitable solvent such as methanol or dichloroethane. Add formaldehyde (1.1 eq., often as a 37% aqueous solution) and stir at room temperature for 1-2 hours to form the corresponding imine or N-hydroxymethyl intermediate.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 2-4 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Direct N-Methylation

Direct methylation of the secondary amine can be achieved using a methylating agent.

-

Deprotonation: Dissolve the 2-aminobenzamide derivative (1.0 eq.) in an anhydrous aprotic solvent like DMF or tetrahydrofuran (THF). Add a strong base such as sodium hydride (NaH) (1.1 eq.) at 0 °C and stir for 30 minutes to deprotonate the amine.

-

Methylation: Add a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) (1.2 eq.) dropwise at 0 °C.

-

Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. Quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.[3]

Self-Validation and Trustworthiness: Each synthetic step should be rigorously monitored by TLC and/or LC-MS to ensure complete conversion and identify any side products. The final products must be thoroughly characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm their structure and purity.[7][8]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs can be systematically explored by modifying three key regions of the molecule: the benzamide ring, the phenethylamine moiety, and the N-methyl group.

dot

Caption: Key regions for SAR exploration.

Modifications of the Benzamide Ring (Region A)

Substituents on the benzamide ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

-